molecular formula C21H17N3O5 B2402894 N-(3-acetylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-47-0

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2402894
CAS RN: 899741-47-0
M. Wt: 391.383
InChI Key: LWGDRGSGQQNCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ANBP and is a member of the dihydropyridine family of compounds.

Scientific Research Applications

Antimicrobial and Antifungal Agents

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives have been explored for their potential as antimicrobial and antifungal agents. A study demonstrated that certain derivatives displayed broad-spectrum antibacterial activity, comparable to standard drugs like Ampicillin and Gentamicin. These compounds also showed potency against fungal species like Aspergillus fumigatus, equal to the reference drug Amphotericin B (El-Sehrawi et al., 2015).

Asymmetric Synthesis of Amino Acids

This compound has also been utilized in the synthesis of chiral auxiliaries for the asymmetric synthesis of amino acids. Research indicates that specific halo-substituted derivatives of this compound were effective in the stereoselective synthesis of α-methyl-α-amino acids with high enantiomeric purity (Belokon’ et al., 2002).

Antitumor Agents

There's research indicating its use in the development of antitumor agents. The structure-activity relationships of cytotoxic compounds based on this chemical structure were studied, and certain derivatives demonstrated significant potency against various human cancer cell lines, including cervical, leukemia, and ovarian carcinoma cells (Marchand et al., 2009).

Synthesis of Schiff’s Bases and 2-Azetidinones

This compound has been synthesized and evaluated for pharmacological activities, including antidepressant and nootropic effects. The results from this research suggested that certain synthesized Schiff’s bases and azetidinone analogues showed potential as central nervous system active agents, which can be further developed for therapeutic use (Thomas et al., 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14(25)16-5-3-6-18(11-16)22-21(27)17-8-9-20(26)23(13-17)12-15-4-2-7-19(10-15)24(28)29/h2-11,13H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGDRGSGQQNCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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